molecular formula C9H19Cl2N3O B8200755 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride

Cat. No.: B8200755
M. Wt: 256.17 g/mol
InChI Key: DDWOTCAGPFWEPX-UHFFFAOYSA-N
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Description

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C9H17N3O·2HCl It is a derivative of azetidine and piperazine, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride typically involves the reaction of azetidine derivatives with piperazine. One common method includes the following steps:

    Formation of Azetidine Intermediate: Azetidine is synthesized through cyclization reactions involving appropriate precursors.

    Reaction with Piperazine: The azetidine intermediate is then reacted with piperazine under controlled conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Automated Purification Systems: These systems help in the efficient purification of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.

Scientific Research Applications

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: A closely related compound without the dihydrochloride salt form.

    1-(3-(Piperazin-1-yl)azetidin-1-yl)propanone: Another derivative with a different alkyl chain length.

Uniqueness

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of azetidine and piperazine moieties makes it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;;/h9-10H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOTCAGPFWEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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